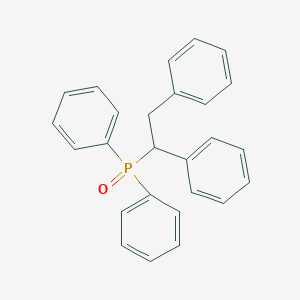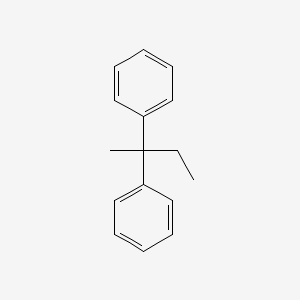
2,2-Diphenylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylbutane is an organic compound with the molecular formula C16H18. It is a hydrocarbon that consists of a butane backbone with two phenyl groups attached to the second carbon atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diphenylbutane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with butyllithium, followed by the addition of benzene. This reaction typically occurs under anhydrous conditions and requires a controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the coupling reactions between benzyl derivatives and butane precursors. These methods are optimized to minimize by-products and maximize the purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the phenyl rings, resulting in the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-dicyclohexylbutane.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 2,2-Diphenylbutane exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: Similar in structure but with additional methyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group instead of a butane backbone.
Diphenylmethane: Similar structure but with a single methylene group between the phenyl rings.
Uniqueness
2,2-Diphenylbutane is unique due to its specific arrangement of phenyl groups on a butane backbone, which imparts distinct chemical and physical properties. This structural configuration influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5223-61-0 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
SGQUHMXHLSTYIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


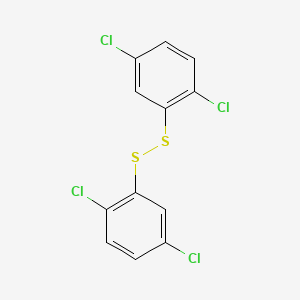
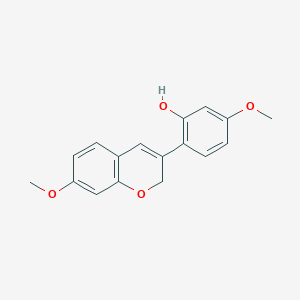
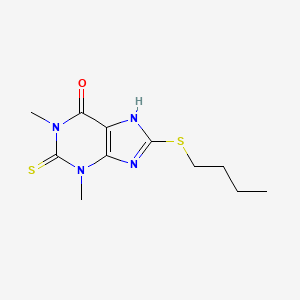
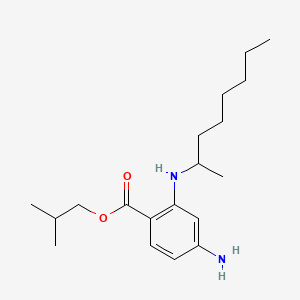
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
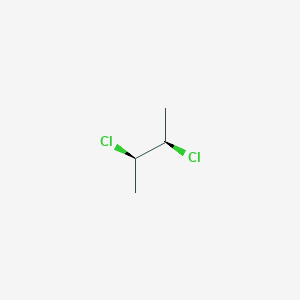
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
